Dibutoline sulfate

Übersicht

Beschreibung

Dibutoline sulfate is a chemical compound known for its anticholinergic properties. It is primarily used as a mydriatic and cycloplegic agent in ophthalmology, meaning it helps to dilate the pupils and paralyze the ciliary muscle of the eye . This compound is chemically unrelated to atropine, a commonly used mydriatic, and offers an alternative for patients who are hypersensitive to atropine and its derivatives .

Vorbereitungsmethoden

Dibutoline sulfate is synthesized by treating dibutoline iodide with silver sulfate (Ag2SO4) . The reaction involves the exchange of the iodide ion with the sulfate ion, resulting in the formation of this compound. This method is commonly used in industrial production due to its efficiency and the availability of reagents .

Analyse Chemischer Reaktionen

Dibutoline sulfate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. This compound can be reduced to form different reduction products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Dibutoline sulfate has several scientific research applications, including:

Wirkmechanismus

Dibutoline sulfate exerts its effects by blocking the action of acetylcholine, a neurotransmitter, on the muscarinic receptors in the smooth muscles . This results in the relaxation of the smooth muscles and the dilation of the pupils. The compound competes with acetylcholine for binding to the muscarinic receptors, thereby inhibiting its action . This mechanism is similar to that of atropine, but this compound has different physical properties and a different chemical structure .

Vergleich Mit ähnlichen Verbindungen

Dibutoline sulfate is chemically related to other anticholinergic compounds, such as atropine and scopolamine. it has several unique properties that distinguish it from these compounds:

Scopolamine: Similar to atropine, scopolamine is another anticholinergic compound used in ophthalmology.

Other similar compounds include carbachol and homatropine, which also have anticholinergic properties but differ in their chemical structures and pharmacological effects .

Eigenschaften

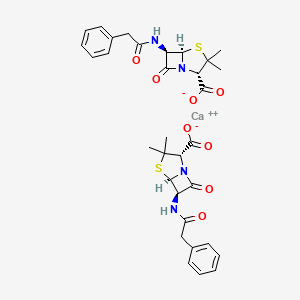

IUPAC Name |

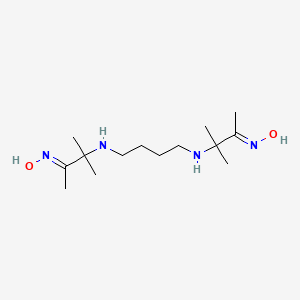

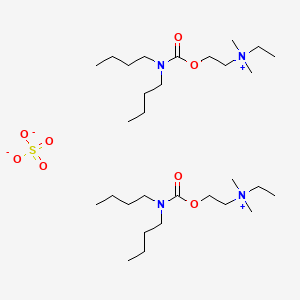

2-(dibutylcarbamoyloxy)ethyl-ethyl-dimethylazanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H33N2O2.H2O4S/c2*1-6-9-11-16(12-10-7-2)15(18)19-14-13-17(4,5)8-3;1-5(2,3)4/h2*6-14H2,1-5H3;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPPIMNBOSCROA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC.CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H66N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21962-82-3 (Parent) | |

| Record name | Dibutoline sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00924737 | |

| Record name | Bis{2-[(dibutylcarbamoyl)oxy]-N-ethyl-N,N-dimethylethan-1-aminium} sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-49-0, 124129-35-7 | |

| Record name | Dibutoline sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis{2-[(dibutylcarbamoyl)oxy]-N-ethyl-N,N-dimethylethan-1-aminium} sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBUTOLINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W7R63X54A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.